4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLJBWVJBNSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443392 | |
| Record name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191668-22-1 | |
| Record name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The hydrolysis is conducted using sodium hydroxide (NaOH) in ethanol as the solvent. The reaction mixture is heated for 1.5 hours , facilitating the cleavage of the ester group into the corresponding carboxylic acid. Key parameters include:
| Parameter | Detail |
|---|---|
| Reagent | Sodium hydroxide (NaOH) |
| Solvent | Ethanol |
| Temperature | Heating (reflux, ~78°C) |
| Reaction Time | 1.5 hours |
| Yield | 61% |
The ethyl ester precursor, likely ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate , undergoes saponification, where the base deprotonates the ester, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification in the workup step protonates the carboxylate to yield the final carboxylic acid.
Mechanistic Insights into the Hydrolysis Reaction
Role of Sodium Hydroxide
NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This step is rate-determining and benefits from the polar protic nature of ethanol, which stabilizes the transition state.
Solvent Effects
Ethanol’s dual functionality as a solvent and weak acid (pKa ~16) enhances reaction efficiency by solubilizing both the ester and NaOH. Its low boiling point (78°C) allows reflux conditions without excessive energy input.
Temperature and Time Optimization
Prolonged heating beyond 1.5 hours may lead to side reactions, such as decarboxylation or decomposition of the pyrrole ring. Conversely, shorter durations result in incomplete hydrolysis. The 61% yield suggests room for optimization, potentially through:
-
Catalyst Addition : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve interfacial interactions.
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Microwave Assistance : Reducing reaction time and improving yield via controlled dielectric heating.
Purification and Characterization Techniques
Isolation Methods
Post-hydrolysis, the product is isolated by acidifying the reaction mixture to pH ~2–3, precipitating the carboxylic acid. Recrystallization from ethanol/water (1:1 v/v) removes unreacted starting materials and sodium salts.
Spectroscopic Confirmation
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¹H NMR : The aromatic protons of the 4-methylphenyl group appear as a doublet at δ 7.2–7.4 ppm, while the pyrrole protons resonate at δ 6.5–7.0 ppm. The carboxylic acid proton is typically absent due to exchange broadening.
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IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the C=O stretch of the carboxylic acid.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to verify purity (>95%). Typical mobile phases include acetonitrile/water gradients.
Scalability and Industrial Production Considerations
Challenges in Scaling Up
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Solvent Volume : Large-scale reactions require efficient solvent recovery systems to minimize waste.
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Heat Management : Exothermic hydrolysis necessitates jacketed reactors with precise temperature control.
Industrial Modifications
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Continuous Flow Reactors : Enhance mixing and heat transfer, potentially increasing yield to >70%.
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Automated Crystallization : Ensures consistent particle size and purity in bulk production.
Comparative Analysis with Related Pyrrole Carboxylic Acid Syntheses
While direct comparisons are limited in the provided sources, analogous compounds (e.g., 4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid) share similar synthetic routes. Key differences include:
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. It exhibits properties that may be useful in the development of drugs targeting specific receptors.
- Mineralocorticoid Receptor Antagonism : Research indicates that derivatives of this compound can act as antagonists for the mineralocorticoid receptor, which is crucial in the treatment of hypertension and diabetic nephropathy . The synthesis of atropisomers from this compound has shown promise in enhancing solubility and stability, which are vital for pharmaceutical applications.
Anticancer Research
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression.
- ERK5 Inhibition : The compound has been linked to the inhibition of ERK5 (Extracellular signal-regulated kinase 5), a kinase involved in cell proliferation and survival. Inhibitors derived from this compound have demonstrated submicromolar potency and selectivity against related kinases, making them candidates for further development in cancer therapeutics .
Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for cognitive-enhancing drugs.
- 5-HT6 Receptor Modulation : Studies have explored the use of pyrrole-based compounds as inverse agonists at the 5-HT6 receptor, which is implicated in cognitive function. This suggests potential applications in treating cognitive impairments and disorders like Alzheimer's disease .
Data Tables
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various derivatives of this compound to evaluate their pharmacological properties. The synthesis involved acylation reactions that yielded high purity compounds suitable for biological testing. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and functional groups.
Case Study 2: Pharmacokinetic Profiling
Another research effort investigated the pharmacokinetic properties of a derivative based on this compound. The study assessed absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Results indicated favorable bioavailability and metabolic stability, supporting further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid and related compounds:
| Compound Name | Substituents on Pyrrole Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 4-(4-methylphenyl), 3-carboxylic acid | C₁₂H₁₁NO₂ | 217.22* | Free carboxylic acid; para-methylphenyl |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-II) | 5-(2-fluorophenyl), 3-carboxylic acid | C₁₁H₈FNO₂ | 205.19 | Meta-fluorophenyl; vonoprazan metabolite |
| 4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | 4-(4-chlorophenyl), 3-methyl ester | C₁₂H₁₀ClNO₂ | 235.67 | Esterified carboxylic acid; chloro substituent |
| 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid | 5-(4-chloro-3-methylphenyl), 1-(4-methylbenzyl), 3-carboxylic acid | C₂₀H₁₇ClNO₂ | 350.81 | Benzyl substitution; chloro and methyl groups |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 1-(4-chlorophenyl), 2,5-dimethyl, 3-carboxylic acid | C₁₃H₁₂ClNO₂ | 249.70 | Dual methyl groups; N-substituted chlorophenyl |
*Calculated based on analogous compounds.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Increase lipophilicity and metabolic stability compared to methyl groups . For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-II) is a secondary metabolite of vonoprazan, where fluorine enhances oxidative resistance . Methyl Groups: The para-methylphenyl group in the target compound may improve solubility compared to chlorophenyl analogs but reduce receptor-binding affinity compared to bulkier substituents (e.g., benzyl groups) . Ester vs. Acid: Methyl esters (e.g., ) are typically intermediates; hydrolysis to free carboxylic acids (as in ) is critical for biological activity .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| This compound | Not reported | Likely polar aprotic solvents | Stable under dry conditions |
| 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid | 191–192 | Moderate in ethanol | Sensitive to strong acids |
| 4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Not reported | DMSO, DMF | Hygroscopic; store dry |
- Melting Points : Higher melting points (e.g., 191–192°C in ) correlate with increased molecular symmetry and hydrogen-bonding capacity due to free carboxylic acid groups .
- Solubility : Free carboxylic acids generally exhibit better aqueous solubility than esters but may require polar aprotic solvents for dissolution .
Biological Activity
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a valuable subject for pharmacological studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. This structure is significant for its biological activity, as the carboxylic acid can form hydrogen bonds, while the pyrrole ring can engage in π-π interactions with proteins.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Mycobacterium tuberculosis | 5 |
The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead molecule for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for cell division, thereby exerting anticancer effects.
- Receptor Modulation : It can bind to specific receptors, influencing cellular responses related to growth and apoptosis.
Study on Antimicrobial Activity
A study conducted by Zhang et al. (2019) evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated significant activity against MRSA and other resistant strains, highlighting the compound's potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .
Study on Anticancer Activity
In another investigation focused on cancer treatment, researchers assessed the effect of this compound on various cancer cell lines. The findings demonstrated that it significantly reduced cell viability in vitro, suggesting its potential as an anticancer agent . Further studies are required to elucidate the precise molecular mechanisms involved.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid?
The synthesis of pyrrole-3-carboxylic acid derivatives typically involves multi-step reactions, such as:
- Condensation reactions : For example, coupling a substituted phenyl group with a pyrrole precursor under catalytic conditions (e.g., palladium or copper catalysts) .
- Cyclization : Acid- or base-mediated cyclization of intermediates like β-keto esters or enamines to form the pyrrole ring .
- Functional group modifications : Hydrolysis of ester groups (e.g., methyl or ethyl esters) to yield carboxylic acids, as described in General Procedure F1 for amide formation .
Key considerations : Optimize reaction conditions (solvent, temperature, catalyst) to improve yield and purity. Use analytical techniques (TLC, HPLC) to monitor reaction progress.
Q. How can researchers characterize the structural and purity profile of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 2.3 ppm for CH) and multiplet (~δ 7.2–7.4 ppm for aromatic H) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESIMS or LCMS (expected [M+1] ~246.1 g/mol for CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for most research applications) and detect impurities .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Pyrrole-3-carboxylic acids are typically polar and soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol. Test solubility in aqueous buffers (pH 7.4) for biological assays .
- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrrole-3-carboxylic acid derivatives?
- Reproducibility checks : Validate assays using standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin for antitumor activity) .
- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., substituents on the phenyl or pyrrole rings) to identify critical functional groups. For example, trifluoromethyl or halogen substitutions may enhance bioactivity .
- Mechanistic studies : Use molecular docking or enzyme inhibition assays to confirm target engagement (e.g., kinase or receptor binding) .
Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound?
- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or methyl esters) to improve oral bioavailability .
- Lipophilicity adjustment : Introduce alkyl chains or fluorinated groups to modulate logP values and enhance membrane permeability .
- Metabolic stability testing : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural modifications .
Q. How can computational methods aid in the development of this compound derivatives?
- Molecular dynamics simulations : Predict binding modes with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- Quantum mechanical calculations : Estimate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
- ADMET prediction tools : Use platforms like SwissADME to forecast absorption, distribution, and toxicity profiles early in development .
Q. What analytical techniques are critical for detecting degradation products or impurities?
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the carboxylic acid group) and quantify impurities .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphic forms .
- Thermogravimetric analysis (TGA) : Assess thermal stability under storage or processing conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
